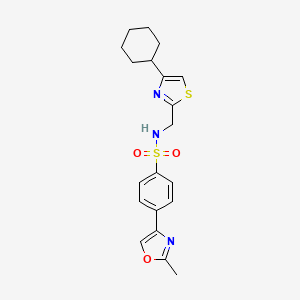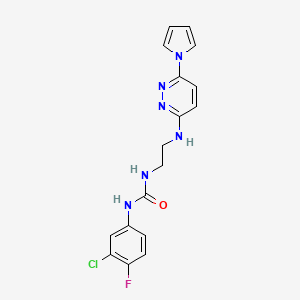
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-chloro-4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-chloro-4-fluorophenyl)urea” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these heterocyclic rings suggests that this compound might have interesting biological activities.
Scientific Research Applications
Antioxidant Activity
Researchers have synthesized derivatives involving urea and investigated their antioxidant activities. For instance, the synthesis and evaluation of antioxidant activity of certain derivatives demonstrated the potential of these compounds in scavenging free radicals, indicating their application in developing antioxidant agents (George et al., 2010).
Antibacterial Evaluation
Novel heterocyclic compounds containing a sulfonamido moiety, synthesized through reactions involving urea, have shown promising antibacterial activities. These compounds could serve as a basis for the development of new antibacterial agents, highlighting the significance of chemical structure in their efficacy (Azab et al., 2013).
Blood Glucose Lowering Activity
Some urea derivatives have been identified to possess significant blood sugar lowering activity in preliminary biological testing. This discovery paves the way for their potential use in developing new antidiabetic drugs, emphasizing the importance of exploring urea derivatives in medicinal chemistry (Ahmad et al., 2009).
Complexation and Structural Analysis
Studies on the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds have provided insights into the substituent effect on complexation. These findings contribute to our understanding of molecular interactions and the design of more effective compounds for various applications (Ośmiałowski et al., 2013).
Corrosion Inhibition
The corrosion inhibition performance of certain urea derivatives on mild steel in acidic environments has been evaluated. These compounds were found to be efficient corrosion inhibitors, indicating their potential application in protecting metals against corrosion, which is crucial in industrial processes (Mistry et al., 2011).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN6O/c18-13-11-12(3-4-14(13)19)22-17(26)21-8-7-20-15-5-6-16(24-23-15)25-9-1-2-10-25/h1-6,9-11H,7-8H2,(H,20,23)(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXRRXFVBDYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-chloro-4-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2968070.png)
![1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B2968071.png)
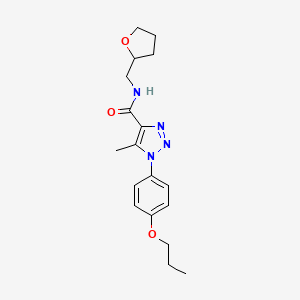
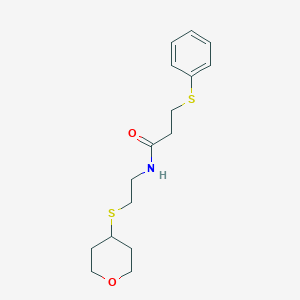
![3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2968079.png)
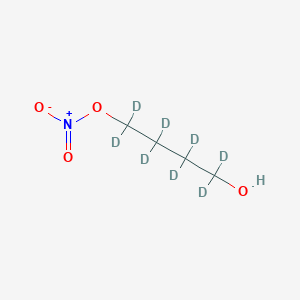
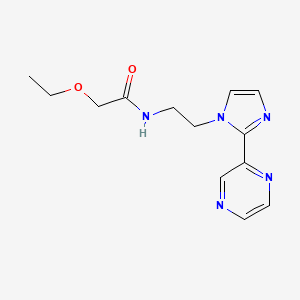
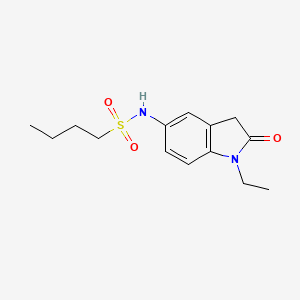

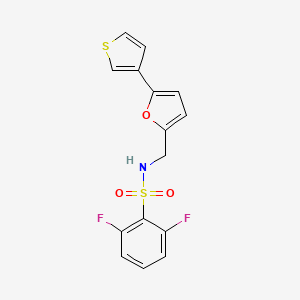
![(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2968085.png)
